molecular formula C16H24N4O3 B2760353 N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide CAS No. 1049375-56-5

N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2760353
CAS RN: 1049375-56-5
M. Wt: 320.393
InChI Key: AYIOBDIPMDKDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide, also known as CPMMO, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The compound belongs to the class of oxalamides and is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH).

Scientific Research Applications

Synthesis and Chemical Reactions

The compound is utilized in the synthesis of various heterocyclic compounds and derivatives, demonstrating its versatility in organic synthesis. For instance, the direct N-cyclopropylation of cyclic amides and azoles employing a cyclopropylbismuth reagent highlights the utility of cyclopropyl groups in medicinal chemistry due to their unique spatial, electronic features, and high metabolic stability. This methodology facilitates the introduction of the cyclopropyl group onto nitrogen atoms of heterocycles or amides, which is significant for creating novel pharmaceuticals and agrochemicals (Gagnon et al., 2007).

Biological Activities

Research on cyclopropylamines, including derivatives similar to the mentioned compound, has provided insights into their biological activities. For example, studies have explored the cyclopropylamines' ability to inactivate cytochrome P450 enzymes through oxidative N-dealkylation, shedding light on their potential pharmacological effects and interactions within biological systems (Shaffer et al., 2001).

Antibacterial Applications

Compounds with structures similar to N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide have shown promise in the development of new antibiotics. Modifications of the core structure can lead to potent antibacterial agents with activity against both Gram-positive and Gram-negative organisms, highlighting the importance of structural diversity in combating resistant bacterial strains (Genin et al., 2000).

Material Science and Catalysis

The compound's structural motifs are also of interest in materials science and catalysis. For example, chiral oxazoline-based ligands built on cyclophosphazene cores, which share functional similarities with the compound , have been synthesized and characterized, showing potential applications in asymmetric catalysis and the development of new materials (Kumar et al., 2014).

properties

IUPAC Name

N'-cyclopropyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-19-6-2-3-13(19)14(20-7-9-23-10-8-20)11-17-15(21)16(22)18-12-4-5-12/h2-3,6,12,14H,4-5,7-11H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIOBDIPMDKDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2CC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

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